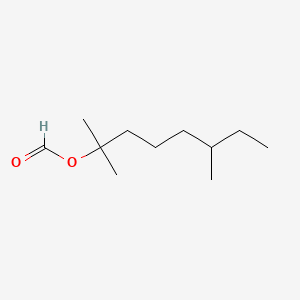
2,6-Dimethyloctan-2-yl formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-2-octyl formate is an organic compound with the molecular formula C11H22O2. It is an ester formed from the reaction of formic acid and 2,6-dimethyl-2-octanol. This compound is known for its pleasant odor and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-2-octyl formate can be synthesized through the esterification reaction between formic acid and 2,6-dimethyl-2-octanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethyl-2-octyl formate involves the continuous esterification process. This method uses a fixed-bed reactor where formic acid and 2,6-dimethyl-2-octanol are passed over a solid acid catalyst at elevated temperatures. The ester is then separated from the reaction mixture by distillation.
Types of Reactions:
Oxidation: 2,6-Dimethyl-2-octyl formate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this ester can yield the corresponding alcohol, 2,6-dimethyl-2-octanol.
Substitution: The ester group in 2,6-Dimethyl-2-octyl formate can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 2,6-Dimethyl-2-octanol.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Dimethyl-2-octyl formate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: This compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fragrance in medicinal formulations.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
作用機序
The mechanism of action of 2,6-Dimethyl-2-octyl formate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. At the molecular level, the ester group can undergo hydrolysis to release formic acid and 2,6-dimethyl-2-octanol, which may further interact with biological targets.
類似化合物との比較
Methyl formate: An ester with a similar structure but a simpler alkyl group.
Ethyl acetate: Another ester commonly used in the fragrance industry.
Isopropyl butyrate: An ester with a branched alkyl group similar to 2,6-Dimethyl-2-octyl formate.
Uniqueness: 2,6-Dimethyl-2-octyl formate is unique due to its specific structure, which imparts a distinct odor profile. Its branched alkyl chain provides stability and resistance to hydrolysis, making it a valuable compound in various applications.
特性
CAS番号 |
72785-17-2 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
2,6-dimethyloctan-2-yl formate |
InChI |
InChI=1S/C11H22O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h9-10H,5-8H2,1-4H3 |
InChIキー |
KQZSQDZXBHFWGC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCC(C)(C)OC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


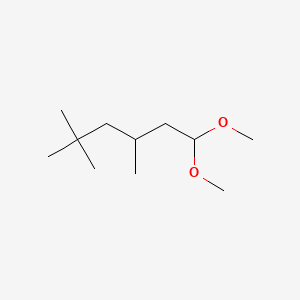
![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
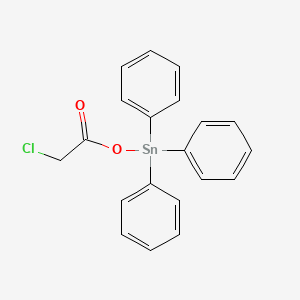
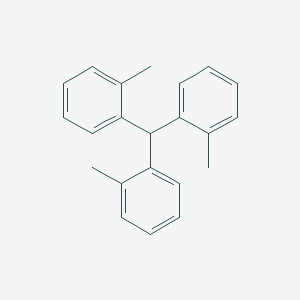
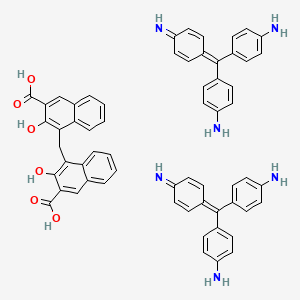

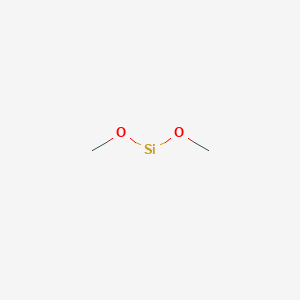
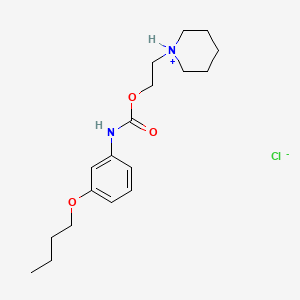
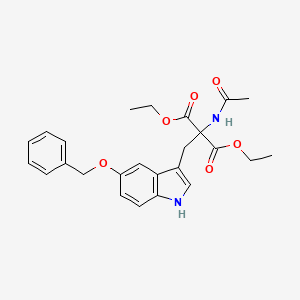
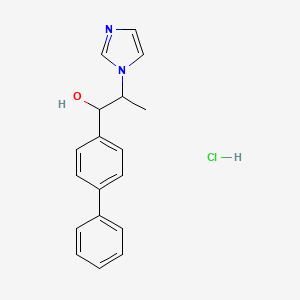
![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)
![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
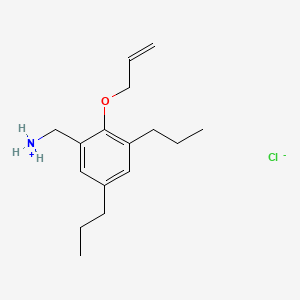
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
